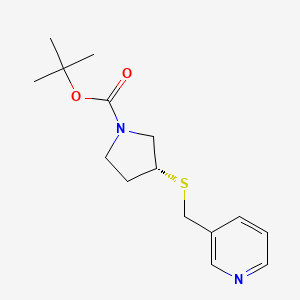
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is a heterocyclic organic compound that contains a furan ring substituted with hydroxy, methyl, and nitro groups. Compounds with furan rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one typically involves the nitration of a precursor furan compound. Common synthetic routes may include:
Nitration Reaction: Using nitric acid and sulfuric acid to introduce the nitro group.
Hydroxylation: Introducing the hydroxy group through oxidation reactions.
Methylation: Adding the methyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one depends on its interaction with molecular targets. For example:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Signal Pathways: It could modulate signal transduction pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group.
4-Hydroxy-3-nitrobenzaldehyde: Contains a nitro group and hydroxy group but with a benzene ring instead of a furan ring.
Uniqueness
4-Hydroxy-5-methyl-3-nitrofuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
95263-85-7 |
|---|---|
Formule moléculaire |
C5H5NO5 |
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-4-nitro-2H-furan-5-one |
InChI |
InChI=1S/C5H5NO5/c1-2-4(7)3(6(9)10)5(8)11-2/h2,7H,1H3 |
Clé InChI |
SLXRARGXWSWCCD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(=O)O1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



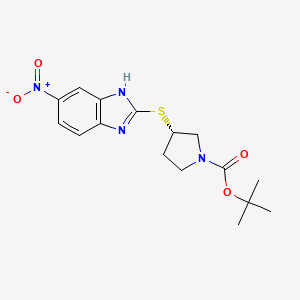
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
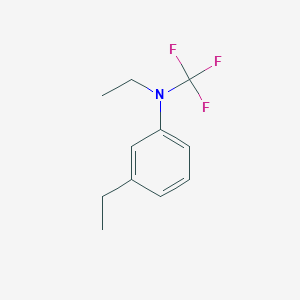

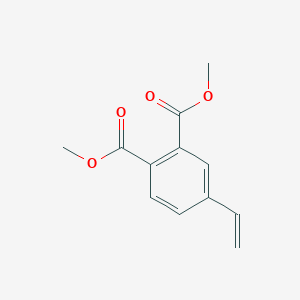
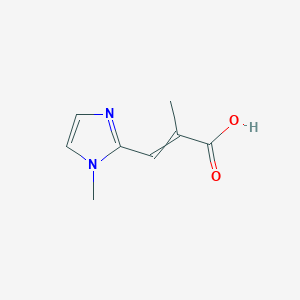
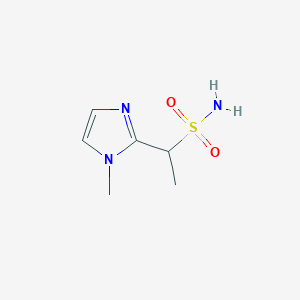
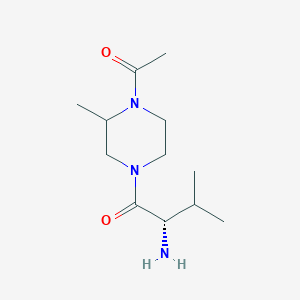
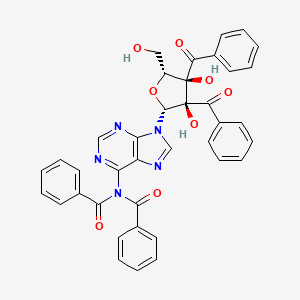
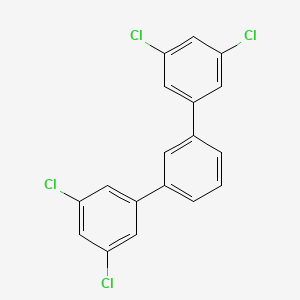

![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
